molecular formula C13H15BrN2 B3033327 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile CAS No. 1017432-98-2

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile

Cat. No. B3033327
CAS RN: 1017432-98-2
M. Wt: 279.18 g/mol
InChI Key: QYWQQLYRRBNQOZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile, also known as BPNP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a molecular weight of 263.14 g/mol. BPNP has been studied extensively due to its unique properties and potential applications in areas such as drug synthesis, material science, and biochemistry.

Mechanism Of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile is not well understood. However, it is believed that 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile can act as a Lewis acid, which can catalyze a variety of organic reactions. 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile can also act as a nucleophile, which can react with electrophiles to form new compounds. In addition, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile can act as a ligand, which can form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile are not well understood. However, it is believed that 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile can act as an antioxidant, which can protect cells from oxidative damage. In addition, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile for lab experiments include its low cost, its high reactivity, and its high solubility in a variety of organic solvents. The limitations of using 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile for lab experiments include its low boiling point, its poor thermal stability, and its limited availability.

Future Directions

The potential future directions for 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile include its use in the synthesis of new drugs, its use as a catalyst in organic reactions, its use as a ligand in coordination chemistry, its use in the synthesis of materials, its use as an antioxidant, and its use as an anti-inflammatory and anti-cancer agent. In addition, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile could be used in the development of new polymers, ceramics, and nanomaterials.

Scientific Research Applications

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile is also used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents. In addition, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile is used in the synthesis of materials, such as polymers, ceramics, and nanomaterials.

properties

IUPAC Name

2-(3-bromophenyl)-2-piperidin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWQQLYRRBNQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-(piperidin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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